molecular formula C14H18BrN3S B8449827 5-Bromo-2-(4-isopropylpiperazin-1-yl)benzothiazole

5-Bromo-2-(4-isopropylpiperazin-1-yl)benzothiazole

Cat. No. B8449827
M. Wt: 340.28 g/mol
InChI Key: FENVEIAPAIJVML-UHFFFAOYSA-N
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Patent
US08772285B2

Procedure details

A mixture of 5-bromo-2-(methylthio)benzothiazole (200 mg, 0.77 mmol), 1-isopropyl-piperazine (985 mg, 7.7 mmol) and pyridine (610 mg, 7.7 mmol) was heated at 160° C. for 36 h. The reaction mixture was concentrated under reduced pressure and the residue was extracted with dichloromethane (3×10 mL). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated. The residue was purified by column chromatography on silica gel (eluent: 2% EtOAc in Petroleum ether) to give 200 mg (77%) of 5-bromo-2-(4-isopropylpiperazin-1-yl)benzothiazole.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
985 mg
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](SC)=[N:7][C:6]=2[CH:12]=1.[CH:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:15])[CH3:14].N1C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([N:19]3[CH2:20][CH2:21][N:16]([CH:13]([CH3:15])[CH3:14])[CH2:17][CH2:18]3)=[N:7][C:6]=2[CH:12]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)SC)C1
Name
Quantity
985 mg
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
610 mg
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: 2% EtOAc in Petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(S2)N2CCN(CC2)C(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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